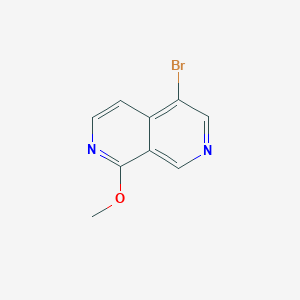

5-Bromo-1-methoxy-2,7-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methoxy-2,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-7-4-11-5-8(10)6(7)2-3-12-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBPRUCDUGSUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C(C=NC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253639-30-2 | |

| Record name | 5-bromo-1-methoxy-2,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 5 Bromo 1 Methoxy 2,7 Naphthyridine

Retrosynthetic Analysis and Identification of Key Starting Materials and Intermediates for 2,7-Naphthyridine (B1199556) Synthesis

A retrosynthetic analysis of 5-Bromo-1-methoxy-2,7-naphthyridine suggests several potential disconnection points, leading to various synthetic strategies. The primary disconnections involve the carbon-bromine and carbon-oxygen bonds at the C-5 and C-1 positions, respectively, as well as the bonds forming the pyridine (B92270) rings of the 2,7-naphthyridine core.

Strategy 1: Late-stage Functionalization

A primary retrosynthetic approach involves the initial synthesis of a core 2,7-naphthyridine scaffold, followed by sequential bromination and methoxylation. This strategy hinges on the regioselective functionalization of the naphthyridine ring.

Disconnection of C-Br and C-O bonds: This leads back to a 2,7-naphthyridine precursor. The challenge lies in achieving the desired C-5 bromination and C-1 methoxylation with high selectivity. This might involve the use of a pre-functionalized precursor, such as a 2,7-naphthyridin-1-ol for methoxylation or a 5-amino-2,7-naphthyridine for bromination via a Sandmeyer-type reaction.

Key Intermediates:

2,7-Naphthyridine

2,7-Naphthyridin-1-ol

5-Amino-2,7-naphthyridine

1-Chloro-2,7-naphthyridine (B1590431)

5-Bromo-2,7-naphthyridin-1-ol

Strategy 2: Convergent Synthesis

This approach involves the construction of the 2,7-naphthyridine ring from pre-functionalized pyridine or acyclic precursors. This strategy offers the advantage of installing the desired substituents at an early stage, potentially avoiding regioselectivity issues in the final steps.

Disconnection of the Pyridine Rings: This could involve a Friedländer-type condensation of a substituted aminopyridine-carbaldehyde or -ketone with a suitable methylene-containing compound. Alternatively, a Skraup-Doebner-von Miller reaction on a substituted aminopyridine could be envisioned.

Key Starting Materials:

Substituted 3-aminopyridines

Substituted pyridinones

Acyclic precursors for cyclization reactions

Classical and Established Synthetic Routes to Naphthyridine Systems Relevant to this compound

Several classical methods for the synthesis of naphthyridine rings could be adapted for the preparation of the target molecule or its key intermediates.

Friedländer Annulation: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. organic-chemistry.org For the synthesis of a 2,7-naphthyridine, this would typically involve a 3-aminopyridine-4-carbaldehyde or a related derivative. The reaction is often catalyzed by acids or bases. organic-chemistry.orgresearchgate.net The regioselectivity of the cyclization can be an issue with unsymmetrical ketones. researchgate.net

Skraup-Doebner-von Miller Reaction: This is a well-established method for quinoline (B57606) synthesis that can be extended to naphthyridines. youtube.commit.edunih.gov It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. For a 2,7-naphthyridine, a 3-aminopyridine (B143674) would be the starting material. The reaction mechanism is complex and can lead to a mixture of products. youtube.comwikipedia.orgrsc.org

Gould-Jacobs Reaction: This method involves the reaction of an aniline (B41778) with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent transformations to yield a 4-hydroxyquinoline (B1666331) derivative. chemicalbook.com This could potentially be adapted to aminopyridines to form the corresponding naphthyridinone, which could then be further functionalized.

Development of Novel Synthetic Strategies for this compound

Modern synthetic methodologies offer more efficient and selective routes to highly substituted naphthyridines.

Cyclization Reactions and Annulation Methodologies

Recent advances have focused on one-pot, multi-component reactions and transition-metal-catalyzed cyclizations to construct the naphthyridine core with greater control and efficiency.

Multi-component Reactions: An environmentally friendly protocol for the synthesis of benzo[c]pyrazolo youtube.comnih.govnaphthyridine derivatives has been developed through a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. chemscene.com This highlights the potential of one-pot strategies for building complex heterocyclic systems.

Dowtherm A Cyclization: The synthesis of 1-hydroxy-5-chloro-benzo[f] youtube.comnih.govnaphthyridines has been achieved through the cyclization of imines derived from 2-chloro-3-formyl quinolines and glycine (B1666218) ethyl ester hydrochloride in Dowtherm A, with improved yields compared to sulfuric acid catalysis. libretexts.org A similar strategy could potentially be employed for the synthesis of the 2,7-naphthyridine core.

Functionalization and Derivatization Strategies at Naphthyridine C-5 (Bromine) and C-1 (Methoxy) Positions

The introduction of the bromo and methoxy (B1213986) groups at the specific C-5 and C-1 positions is a critical aspect of the synthesis.

Bromination: Direct bromination of a 2,7-naphthyridine ring can be challenging due to multiple reactive sites. A more controlled approach would involve the synthesis of a precursor with an activating or directing group. For instance, the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been achieved through a highly regioselective bromination of a 4-chloro-3-nitro-7-azaindole intermediate. researchgate.net A similar strategy could be envisioned for a suitably substituted 2,7-naphthyridine. Alternatively, a Sandmeyer reaction on a 5-amino-2,7-naphthyridine precursor could be a viable route to introduce the bromo group. syr.edu

Methoxylation: The methoxy group at C-1 can be introduced via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a chlorine atom. The reaction of a 1-chloro-2,7-naphthyridine derivative with sodium methoxide (B1231860) is a plausible method. syr.edunih.gov The reactivity of the chloro group towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the naphthyridine ring system.

Transition Metal-Catalyzed Coupling Reactions in Naphthyridine Synthesis

Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis and functionalization of heterocyclic compounds, including naphthyridines.

Buchwald-Hartwig Amination: This reaction is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov This could be used to introduce an amino group at a specific position on the naphthyridine ring, which could then be converted to a bromo group via a Sandmeyer reaction. The choice of ligand is crucial for the success of the reaction. organic-chemistry.orgresearchgate.netnih.gov

Suzuki and Negishi Couplings: These cross-coupling reactions are effective for forming C-C bonds and could be used to build the naphthyridine skeleton from smaller, pre-functionalized fragments. For instance, a palladium-catalyzed Negishi coupling has been used for the selective functionalization of a dihalogenated 2,7-naphthyridine system.

Chemo-, Regio-, and Stereoselective Synthetic Approaches for this compound

Achieving the desired chemo-, regio-, and stereoselectivity is paramount in the synthesis of a complex molecule like this compound.

Regioselective Metalation: Directing groups can be employed to achieve regioselective metalation of the naphthyridine ring, followed by quenching with an electrophile to introduce a substituent at a specific position. chemicalbook.com

Control of Reaction Conditions: The outcome of many reactions in heterocyclic chemistry is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature. Careful optimization of these parameters is essential to achieve the desired regioselectivity. For example, in the synthesis of substituted pyrazolo[4,5-e] nih.govchemscene.comthiadiazines, the regioselectivity of N-alkylation was controlled by the molar ratios of the base and alkylating agent.

A plausible synthetic route could involve the initial synthesis of a 1,5-dichloro-2,7-naphthyridine. Selective nucleophilic substitution at the more reactive C-1 position with sodium methoxide would yield 5-chloro-1-methoxy-2,7-naphthyridine. Subsequent functionalization at the C-5 position, potentially through a metal-catalyzed cross-coupling reaction or a nucleophilic substitution under forcing conditions, could introduce the bromo group. However, achieving selective bromination at C-5 in the presence of a methoxy group at C-1 would require careful consideration of the electronic effects of the substituents and the reaction conditions.

Optimization of Reaction Conditions, Yields, and Purity for Scalable Synthesis

While specific data for the scalable synthesis of this compound is not available, general principles of process optimization in heterocyclic chemistry would apply. Key parameters that would require systematic investigation to ensure high yields and purity on a larger scale include:

Solvent Selection: The choice of solvent can significantly impact reaction rates, solubility of intermediates, and product isolation. A range of aprotic and protic solvents would need to be screened.

Temperature and Reaction Time: Precise control over the reaction temperature is crucial for minimizing side-product formation. The optimal reaction time would need to be determined to ensure complete conversion without product degradation.

Catalyst and Reagent Loading: For catalytic reactions, the catalyst loading would be a critical factor to optimize for both efficiency and cost-effectiveness. The stoichiometry of the reagents would also need to be fine-tuned.

Purification Method: The development of a robust and scalable purification method, such as crystallization or chromatography, would be essential to achieve the desired purity of the final product.

A hypothetical optimization table for a key synthetic step, such as a bromination or methoxylation reaction, might look as follows. It is important to note that the following table is illustrative and not based on reported experimental data for this specific compound.

Table 1: Hypothetical Optimization of a Synthetic Step for this compound

| Entry | Parameter Varied | Conditions | Observed Yield (%) | Purity (%) |

| 1 | Solvent | Dichloromethane (DCM) | 45 | 85 |

| 2 | Solvent | Tetrahydrofuran (THF) | 60 | 90 |

| 3 | Solvent | N,N-Dimethylformamide (DMF) | 75 | 92 |

| 4 | Temperature | 25°C (in DMF) | 65 | 91 |

| 5 | Temperature | 50°C (in DMF) | 80 | 95 |

| 6 | Temperature | 80°C (in DMF) | 78 | 93 |

| 7 | Catalyst Loading | 1 mol% (at 50°C in DMF) | 70 | 94 |

| 8 | Catalyst Loading | 2 mol% (at 50°C in DMF) | 82 | 96 |

| 9 | Catalyst Loading | 5 mol% (at 50°C in DMF) | 83 | 96 |

Application of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis. For the synthesis of this compound, several strategies could be envisioned to minimize the environmental impact:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all atoms from the starting materials into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

While no specific green synthetic routes for this compound have been published, the broader field of naphthyridine synthesis has seen some progress in this area. For instance, the use of water as a solvent and microwave-assisted synthesis have been reported for other naphthyridine derivatives, leading to shorter reaction times and reduced energy usage. researchgate.netacs.org

The development of a truly green synthesis for this compound would require dedicated research and development efforts, focusing on the core principles of sustainability from the initial design of the synthetic route.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 1 Methoxy 2,7 Naphthyridine

Reactivity of the Bromine Moiety at C-5

The bromine atom at the C-5 position of the 5-Bromo-1-methoxy-2,7-naphthyridine ring is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-deficient nature of the naphthyridine ring system, which facilitates several types of reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the C-5 position. libretexts.org The electron-withdrawing effect of the ring nitrogen atoms enhances the electrophilicity of the carbon bearing the bromine atom, making it susceptible to attack by nucleophiles. libretexts.org While direct displacement of bromide is challenging on simple aryl halides, the electron-deficient nature of the naphthyridine ring system facilitates this reaction. libretexts.org

The generally accepted mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. libretexts.org A variety of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the bromide at the C-5 position.

| Nucleophile | Potential Product | Typical Conditions |

| Sodium methoxide (B1231860) (NaOMe) | 5,1-Dimethoxy-2,7-naphthyridine | MeOH, heat |

| Sodium thiophenoxide (NaSPh) | 1-Methoxy-5-(phenylthio)-2,7-naphthyridine | DMF, heat |

| Ammonia (NH₃) | 1-Methoxy-2,7-naphthyridin-5-amine | High pressure, heat |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with broad applications in the synthesis of complex organic molecules. rsc.orgnih.govresearchgate.net The C-5 bromine atom of this compound is an excellent substrate for such transformations. illinois.edu The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-naphthyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. illinois.edunih.gov It is a widely used method for the formation of C-C bonds. libretexts.org The reaction is tolerant of a wide range of functional groups and often proceeds under mild conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the bromo-naphthyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically cocatalyzed by copper(I) salts and proceeds in the presence of a palladium catalyst and a base. wikipedia.org It is a valuable tool for the synthesis of arylalkynes. libretexts.org

Heck Coupling: The Heck reaction involves the coupling of the bromo-naphthyridine with an alkene in the presence of a palladium catalyst and a base. This reaction leads to the formation of a new C-C bond at the vinylic position.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromo-naphthyridine with a primary or secondary amine. chemspider.comorganic-chemistry.org It is a powerful method for the synthesis of arylamines and has largely replaced classical methods that often require harsh reaction conditions. nih.gov

| Coupling Partner | Reaction Name | Potential Product | Typical Catalyst System |

| Phenylboronic acid | Suzuki-Miyaura | 1-Methoxy-5-phenyl-2,7-naphthyridine | Pd(PPh₃)₄, K₂CO₃ |

| Phenylacetylene | Sonogashira | 1-Methoxy-5-(phenylethynyl)-2,7-naphthyridine | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Styrene | Heck | 1-Methoxy-5-styryl-2,7-naphthyridine | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

| Aniline (B41778) | Buchwald-Hartwig | N-(1-Methoxy-2,7-naphthyridin-5-yl)aniline | Pd₂(dba)₃, BINAP, NaOtBu |

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions.

Reductive Debromination and Hydrogenation Studies

The bromine atom at C-5 can be removed through reductive debromination. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst on carbon (Pd/C) and a hydrogen source. This process would yield 1-methoxy-2,7-naphthyridine.

Furthermore, the naphthyridine ring system itself can be susceptible to hydrogenation under certain conditions. acs.org The selective hydrogenation of one of the pyridine (B92270) rings over the other is a significant challenge and often depends on the catalyst and reaction conditions employed. acs.org For instance, the use of a homogeneous ruthenium precatalyst versus a heterogeneous palladium catalyst can lead to orthogonal regioselectivity in the hydrogenation of naphthyridine isomers. acs.org In the case of this compound, hydrogenation could potentially lead to a mixture of tetrahydro- and decahydro-naphthyridine derivatives, with or without the retention of the bromine atom, depending on the reaction conditions.

Lithiation and Subsequent Electrophilic Quenching Reactions

Halogen-metal exchange is a powerful method for the formation of organometallic reagents, which can then be reacted with a variety of electrophiles. The bromine atom at C-5 can undergo lithiation upon treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 5-lithio-1-methoxy-2,7-naphthyridine is a potent nucleophile that can react with a range of electrophiles to introduce new functional groups at the C-5 position.

| Electrophile | Potential Product |

| Carbon dioxide (CO₂) | 1-Methoxy-2,7-naphthyridine-5-carboxylic acid |

| N,N-Dimethylformamide (DMF) | 1-Methoxy-2,7-naphthyridine-5-carbaldehyde |

| Acetone | 2-(1-Methoxy-2,7-naphthyridin-5-yl)propan-2-ol |

| Methyl iodide (CH₃I) | 1-Methoxy-5-methyl-2,7-naphthyridine |

Table 3: Lithiation and Electrophilic Quenching Reactions.

Chemical Transformations Involving the Methoxy (B1213986) Group at C-1

The methoxy group at the C-1 position also offers opportunities for chemical modification, primarily through demethylation to unveil the corresponding hydroxynaphthyridine.

Demethylation Reactions and Hydroxynaphthyridine Formation

The cleavage of the methyl-oxygen bond in the methoxy group can be achieved using various demethylating agents. Common reagents for this transformation include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). The reaction results in the formation of 5-bromo-2,7-naphthyridin-1(2H)-one, which exists in tautomeric equilibrium with 5-bromo-2,7-naphthyridin-1-ol. The tautomeric preference can be influenced by the solvent and the electronic nature of other substituents on the ring. The resulting hydroxyl group can then serve as a handle for further functionalization, such as O-alkylation or conversion to a triflate for subsequent cross-coupling reactions.

Functional Group Interconversions and Ether Cleavage

The methoxy and bromo substituents on the 2,7-naphthyridine (B1199556) ring are key handles for synthetic modifications. The methoxy group can undergo ether cleavage under acidic conditions, while the bromo group is a versatile precursor for various functionalizations.

The cleavage of the ether bond in this compound can be achieved using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.commasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile, typically the conjugate base of the acid, attacks the methyl group in an SN2 reaction, leading to the formation of 5-bromo-2,7-naphthyridin-1-ol and a methyl halide. masterorganicchemistry.com It is important to note that cleavage of the aryl-oxygen bond is generally disfavored due to the high energy of the corresponding phenyl cation. youtube.com

The bromo substituent can be converted to other functional groups through various reactions. For instance, it can be displaced by nucleophiles or participate in cross-coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthyridine Ring System

The 2,7-naphthyridine ring system possesses a unique electronic landscape that influences its reactivity towards both electrophiles and nucleophiles. The nitrogen atoms in the ring are electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. youtube.com Conversely, this electron deficiency makes the naphthyridine ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.commasterorganicchemistry.com

Electrophilic Aromatic Substitution: Electrophilic substitution on the naphthyridine core generally requires forcing conditions due to the deactivating effect of the nitrogen atoms. mdpi.com The position of substitution is directed by the existing substituents and the inherent electronic properties of the ring. For this compound, the methoxy group is an activating, ortho-para directing group, while the bromo group is a deactivating, ortho-para director. The nitrogen atoms, being electron-withdrawing, direct incoming electrophiles to the C-4 and C-5 positions. The interplay of these factors determines the regioselectivity of electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 2,7-naphthyridine ring makes it a good substrate for SNAr reactions. nih.govmdpi.com The bromine atom at the C-5 position is a good leaving group and can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. nih.govmdpi.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing nitrogen atoms. masterorganicchemistry.com The rate of SNAr is influenced by the nature of the nucleophile and the solvent.

For example, the reaction of a bromo-substituted 1,5-naphthyridine (B1222797) with amines in the presence of a base like cesium carbonate has been reported to yield the corresponding amino-naphthyridine derivatives. nih.gov Similarly, methoxy groups can be introduced by reacting a chloro-substituted naphthyridine with sodium methoxide. nih.gov

Oxidation and Reduction Chemistry of the Naphthyridine Core

The 2,7-naphthyridine core can undergo both oxidation and reduction reactions, depending on the reagents and reaction conditions.

Oxidation: Oxidation of naphthyridine derivatives can lead to the formation of N-oxides or can involve reactions on the substituents. For instance, methyl groups on a 1,8-naphthyridine (B1210474) ring have been oxidized to aldehydes using selenium dioxide. nih.gov

Reduction: The pyridine rings of the naphthyridine system can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the heterocyclic rings. vanderbilt.edu Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed for the reduction of the naphthyridine core or its substituents. nih.govvanderbilt.edu For example, an aldehyde group on a 1,8-naphthyridine has been reduced to a hydroxymethyl group using sodium borohydride. nih.gov

Reactions with Organometallic Reagents for C-C Bond Formation

The bromine atom in this compound is a valuable handle for carbon-carbon bond formation through reactions with organometallic reagents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are powerful tools for introducing new carbon substituents at the C-5 position.

In a Suzuki-Miyaura coupling, this compound can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.com This methodology has been successfully applied to synthesize aryl-substituted 1,5-naphthyridines. mdpi.com Similarly, the Heck reaction allows for the coupling of the bromo-naphthyridine with alkenes, mdpi.com and the Stille reaction facilitates coupling with organotin compounds. mdpi.com These reactions significantly expand the synthetic utility of this compound, enabling the synthesis of a wide array of derivatives with diverse functionalities.

Ring Opening and Rearrangement Pathways of this compound

Under certain conditions, the 2,7-naphthyridine ring system can undergo ring-opening or rearrangement reactions. For instance, some 2,7-naphthyridine derivatives have been observed to undergo rearrangement, such as the Smiles rearrangement, particularly when appropriately substituted. nih.govmdpi.com These rearrangements often involve nucleophilic attack and the formation of new heterocyclic systems. mdpi.com Mass spectrometry studies have also indicated that the 2,7-naphthyridine ring can fragment through the loss of HCN and C₂H₂. mdpi.com

Acid-Base Properties and Protonation/Deprotonation Studies

The nitrogen atoms in the 2,7-naphthyridine ring are basic and can be protonated by acids. The pKa values of the conjugate acids of naphthyridines are influenced by the position of the nitrogen atoms and the nature of the substituents on the ring. The presence of the electron-donating methoxy group would be expected to increase the basicity of the nitrogen atoms, while the electron-withdrawing bromo group would decrease it.

Protonation studies, often carried out using techniques like NMR spectroscopy, can provide insights into the site of protonation. In chemical ionization mass spectrometry, 2,7-naphthyridine derivatives readily form stable protonated molecular ions (MH⁺), indicating a significant proton affinity of the nitrogen atoms. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 1 Methoxy 2,7 Naphthyridine

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 5-Bromo-1-methoxy-2,7-naphthyridine. This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound (C₉H₇BrN₂O), the expected monoisotopic mass would be calculated with high precision, enabling its differentiation from other compounds with the same nominal mass.

Beyond precise mass determination, HRMS is crucial for analyzing the fragmentation patterns of the molecule under ionization. In the case of 2,7-naphthyridine (B1199556) derivatives, fragmentation typically initiates at the substituent level. acs.org For this compound, initial fragmentation would likely involve the loss of the methoxy (B1213986) group (•OCH₃) or the bromine atom (•Br). Subsequent fragmentation would follow the general pathway for the 2,7-naphthyridine ring, which includes the loss of HCN and C₂H₂. acs.org This fragmentation pattern provides valuable information about the connectivity of the molecule. The predicted m/z values for related bromo-2,7-naphthyridine isomers further underscore the importance of precise mass measurements in distinguishing between positional isomers.

Table 1: Illustrative HRMS Fragmentation Data for a Substituted Naphthyridine

| Fragment | Predicted m/z | Description |

| [M+H]⁺ | 208.97089 | Protonated molecular ion of a bromo-2,7-naphthyridine analog. |

| [M+Na]⁺ | 230.95283 | Sodium adduct of a bromo-2,7-naphthyridine analog. |

This table is illustrative and based on predicted data for a related compound to demonstrate the principles of HRMS analysis.

Comprehensive Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments is necessary to assign all proton and carbon signals and to establish the connectivity and spatial relationships within this compound.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR provides fundamental information about the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each of the aromatic protons and the methoxy protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group, as well as the positions of the nitrogen atoms in the naphthyridine core. A method for calculating the chemical shifts of substituted 2,7-naphthyridines has been described, which can aid in the initial assignment of the proton signals. acs.org

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the 2,7-naphthyridine ring are influenced by the substituents and the nitrogen atoms. acs.org Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the two nitrogen atoms in the 2,7-naphthyridine ring, which can be useful for confirming the structure and understanding the electronic properties of the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the 2,7-Naphthyridine Core

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 9.17 | 152.4 |

| 3 | 7.65 | 121.5 |

| 4 | 8.65 | 136.8 |

| 5 | 7.65 | 121.5 |

| 6 | 9.17 | 152.4 |

| 8 | 8.65 | 136.8 |

This table shows experimental data for the unsubstituted 2,7-naphthyridine and serves as a baseline for predicting the shifts in the substituted derivative. acs.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the structure of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connectivity between adjacent protons in the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly crucial for identifying the placement of the bromo and methoxy substituents by showing correlations from the methoxy protons to the C-1 carbon and from the aromatic protons to the substituted and quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. This is particularly useful for confirming the position of the methoxy group relative to the adjacent aromatic protons.

Solid-State NMR Spectroscopy for Bulk Material Analysis

While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its bulk, crystalline form. For heterocyclic compounds, ssNMR can be particularly useful in differentiating between isomers and probing intermolecular interactions such as hydrogen bonding. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. For a compound like this compound, ssNMR could be used to study polymorphism and to understand the packing and intermolecular interactions in the solid state, which can influence its physical properties. Studies on bipyridines have demonstrated the utility of solid-state NMR in characterizing the structure of metal-organic polymers and coordination complexes in the solid phase. researchgate.net

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) is a powerful technique for studying time-dependent processes such as conformational changes and restricted rotation. In the case of this compound, DNMR could be used to investigate the rotational barrier around the C-O bond of the methoxy group. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, from which the activation parameters for the rotational process can be calculated. Such studies have been successfully applied to investigate hindered rotation in substituted bipyridine complexes, providing valuable information on their dynamic behavior in solution. acs.orgnih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state. For this compound, a successful crystal structure determination would unambiguously confirm the connectivity and the positions of the bromine and methoxy substituents on the naphthyridine core.

Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and provides detailed information about intermolecular interactions, such as halogen bonding (involving the bromine atom) and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the material. While a crystal structure for the specific title compound is not reported, the crystal structure of a related substituted 1,8-naphthyridine (B1210474) derivative illustrates how this technique provides a detailed picture of the molecular geometry and intermolecular forces in aza-aromatic systems.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of a compound.

In the analysis of this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrational modes. For instance, the C-Br stretching vibration would likely appear in the lower frequency region of the spectrum. The methoxy group (-OCH₃) would exhibit characteristic C-H stretching and bending vibrations, as well as C-O stretching modes. The naphthyridine ring system would display a complex pattern of C-C and C-N stretching vibrations, as well as in-plane and out-of-plane bending modes of the aromatic C-H bonds.

A comprehensive analysis would involve the assignment of observed vibrational bands to specific functional groups and vibrational modes within the molecule. This process is often aided by computational modeling, such as Density Functional Theory (DFT) calculations, to predict vibrational frequencies and compare them with experimental data.

Table 1: Hypothetical IR and Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Data Not Available | C-H Stretch (aromatic) | Naphthyridine Ring |

| Data Not Available | C-H Stretch (methyl) | Methoxy Group |

| Data Not Available | C=N Stretch | Naphthyridine Ring |

| Data Not Available | C=C Stretch | Naphthyridine Ring |

| Data Not Available | C-O Stretch | Methoxy Group |

| Data Not Available | C-Br Stretch | Bromo Group |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterization of Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.

For this compound, the UV-Vis absorption spectrum would be expected to show absorptions corresponding to π→π* and n→π* electronic transitions within the aromatic naphthyridine system. The positions and intensities of these absorption bands are influenced by the substituents on the ring, namely the bromo and methoxy groups.

Fluorescence spectroscopy would reveal the emission properties of the molecule after excitation at an appropriate wavelength. The fluorescence quantum yield and lifetime are key parameters that would be determined to characterize the efficiency and dynamics of the emission process. The presence of the heavy bromine atom could potentially influence the photophysical behavior through the heavy-atom effect, which can promote intersystem crossing and affect fluorescence intensity.

Table 2: Hypothetical Photophysical Data for this compound

| Parameter | Value |

| Absorption Maximum (λ_abs) | Data Not Available |

| Molar Absorptivity (ε) | Data Not Available |

| Emission Maximum (λ_em) | Data Not Available |

| Fluorescence Quantum Yield (Φ_f) | Data Not Available |

| Fluorescence Lifetime (τ_f) | Data Not Available |

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are synthesized)

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. Since this compound is not inherently chiral, CD spectroscopy would not be applicable to this compound itself.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent or by resolving enantiomers of a derivative with a chiral center, then CD spectroscopy would be an invaluable tool for their characterization. The CD spectrum would show differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the chiral molecule.

Without the synthesis and isolation of such chiral derivatives, no experimental CD data can be discussed.

Computational and Theoretical Chemistry Studies of 5 Bromo 1 Methoxy 2,7 Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energetics of molecules. For 5-Bromo-1-methoxy-2,7-naphthyridine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be instrumental in elucidating its fundamental properties. researchgate.net

These calculations would yield the optimized molecular geometry, providing precise bond lengths and angles. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical outputs. The HOMO-LUMO energy gap is a key determinant of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. For instance, in a study of novel 1,8-naphthyridine (B1210474) derivatives, DFT calculations were used to correlate electronic properties with biological activity. researchgate.net

Furthermore, DFT enables the calculation of various energetic parameters. The total energy, heats of formation, and dipole moment can be determined, offering insights into the molecule's stability and polarity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule, crucial for predicting intermolecular interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

| Total Energy | -2500 Hartree | Relative measure of molecular stability |

Note: These values are hypothetical and intended for illustrative purposes, based on typical values for similar heterocyclic systems.

Quantum Chemical Calculations for Prediction of Reactivity and Reaction Pathways

Quantum chemical calculations are powerful tools for predicting the reactivity of a molecule and exploring potential reaction pathways. rsc.org For this compound, these calculations can predict sites susceptible to electrophilic or nucleophilic attack. The presence of the bromine atom, methoxy (B1213986) group, and nitrogen atoms within the naphthyridine core introduces a complex electronic landscape.

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. mdpi.com Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors help in understanding the global reactivity of the molecule. Additionally, local reactivity descriptors like the Fukui functions can pinpoint specific atomic sites prone to different types of chemical reactions. For example, a study on 4-bromo-3-(methoxymethoxy) benzoic acid utilized these descriptors to predict its reactivity. researchgate.net

Furthermore, quantum chemical calculations can be employed to model entire reaction pathways, including the identification of transition states and the calculation of activation energies. This is invaluable for understanding reaction mechanisms and predicting the feasibility of synthetic routes. For instance, the mechanism of aza-Diels-Alder reactions involving naphthyridine derivatives could be investigated to predict regioselectivity and stereoselectivity.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. tandfonline.com For this compound, MD simulations can reveal how the molecule behaves in different solvents, which is crucial for understanding its solubility and behavior in biological systems.

In an MD simulation, the trajectory of each atom is calculated over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational space. For the methoxy group, different rotational conformations (rotamers) may exist, and MD simulations can determine their relative stabilities and the energy barriers for interconversion.

The interaction of this compound with solvent molecules, such as water, can be studied in detail. tandfonline.com Radial distribution functions (RDFs) can be calculated to understand the structuring of solvent molecules around the solute. rsc.org These simulations can reveal the formation of hydrogen bonds between the nitrogen atoms of the naphthyridine ring and water molecules, as well as hydrophobic interactions involving the aromatic rings. Understanding these solvent interactions is critical for predicting the molecule's behavior in aqueous environments, which is relevant for many of its potential applications.

Quantitative Structure-Reactivity Relationship (QSAR) Studies based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery and materials science for establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property. nih.govresearchgate.net For a class of compounds including this compound, a QSAR model could be developed to predict a desired activity, such as cytotoxicity against cancer cell lines or inhibitory activity against a specific enzyme. nih.gov

The development of a QSAR model involves calculating a set of theoretical descriptors for each molecule in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. DFT calculations are often used to generate these quantum chemical descriptors. researchgate.net

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or effective molecules. For example, 3D-QSAR studies on naphthyridine derivatives have successfully identified key structural features important for their cytotoxic effects. nih.gov

Table 2: Hypothetical Theoretical Descriptors for a QSAR Model of Naphthyridine Derivatives

| Descriptor | Type | Hypothetical Value for this compound |

| LogP | Lipophilicity | 3.2 |

| Molecular Weight | Constitutional | 253.09 g/mol |

| HOMO Energy | Electronic | -6.5 eV |

| LUMO Energy | Electronic | -1.8 eV |

| Dipole Moment | Electronic | 2.5 D |

| Molecular Surface Area | Steric | 250 Ų |

Note: These values are hypothetical and would be part of a larger dataset for constructing a QSAR model.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds. nih.gov For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be invaluable.

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net By analyzing the nature of the vibrational modes, specific peaks can be assigned to the stretching or bending of particular functional groups, such as the C-Br, C-O, or aromatic C-H bonds.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. rsc.org TD-DFT calculations can provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. These predictions can help in understanding the electronic structure and chromophoric properties of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Hypothetical Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.0-8.5, Methoxy Protons: 4.0 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110-160, Methoxy Carbon: 55 |

| IR | Vibrational Frequency (cm⁻¹) | C-Br stretch: 600-700, C-O stretch: 1000-1100, C=N stretch: 1600-1650 |

| UV-Vis | λmax (nm) | 280, 320 |

Note: These are hypothetical values based on general ranges for the respective functional groups and are for illustrative purposes.

Investigation of Aromaticity and Electronic Delocalization within the Naphthyridine System

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. ucm.es The naphthyridine core of this compound is an aromatic system, and its degree of aromaticity can be quantified using computational methods.

Several indices have been developed to assess aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where a negative value at the center of a ring indicates aromaticity. Geometric criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA), evaluate the degree of bond length equalization within the ring. Electronic criteria, like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU), are based on the extent of electron sharing between atoms. nih.gov

A computational study of naphthalene (B1677914) and its aza-derivatives, including various naphthyridine isomers, revealed that the position of the nitrogen atoms significantly influences the aromaticity of the individual rings. nih.gov For this compound, it is expected that both rings would exhibit aromatic character, though the presence of the electron-withdrawing bromine and electron-donating methoxy group would likely modulate the electron density and the degree of aromaticity in each ring. Understanding the aromaticity and electronic delocalization is crucial for predicting the molecule's stability, reactivity, and potential for π-stacking interactions. d-nb.info

Applications of 5 Bromo 1 Methoxy 2,7 Naphthyridine and Its Derivatives in Chemical Research

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

The strategic placement of reactive sites on the 2,7-naphthyridine (B1199556) framework allows for its elaboration into more complex molecular architectures. The bromine atom, in particular, serves as a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, making compounds like 5-Bromo-1-methoxy-2,7-naphthyridine valuable precursors.

Precursor to Diversified Heterocyclic Scaffolds and Polycyclic Aromatic Systems

The 2,7-naphthyridine skeleton is a foundational element for the construction of a wide array of more complex heterocyclic and polycyclic aromatic systems. libretexts.orgwikipedia.org The inherent reactivity of its substituted derivatives allows chemists to build fused ring systems with diverse biological and physical properties. mdpi.com

Research into 2,7-naphthyridine derivatives demonstrates their utility in synthesizing novel fused heterocycles. For instance, studies have shown that 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles can be used as starting materials. nih.gov Through sequential nucleophilic aromatic substitution (SNAr) reactions, these compounds are transformed into more complex structures. The reaction with cyclic amines like pyrrolidine (B122466) yields 1-amino-3-chloro derivatives, which can then undergo further transformations. nih.gov

A notable application is in the synthesis of 1-amino-3-oxo-2,7-naphthyridines via a Smiles rearrangement. mdpi.com This process involves the reaction of 1-amino-3-chloro-2,7-naphthyridine precursors with reagents like 2-mercaptoethanol, followed by base-induced cyclization. mdpi.com These transformations open pathways to fused heterocyclic systems such as furo[2,3-c]-2,7-naphthyridines and thieno[2,3-c]-2,7-naphthyridines. mdpi.com The reaction conditions and yields for some of these transformations are detailed in the table below.

| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |

| 1-Azepan-1-yl-7-benzyl-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | - | - | 87 | 117–119 |

| 7-Isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | - | - | 79 | 222–223 |

| 7-Isopropyl-3-(2-oxo-2-piperidin-1-ylethoxy)-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | - | - | 80 | 164–166 |

| This table presents data on the synthesis of complex heterocyclic scaffolds from 2,7-naphthyridine derivatives, as reported in scientific literature. mdpi.comnih.gov |

These examples underscore the role of functionalized 2,7-naphthyridines as key intermediates for accessing novel molecular frameworks that are of interest in medicinal chemistry and materials science. nih.govnih.gov

Ligand Design in Organometallic and Coordination Chemistry

The nitrogen atoms within the naphthyridine core possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows 2,7-naphthyridine derivatives to serve as ligands in organometallic and coordination chemistry. The rigid, planar structure of the naphthyridine backbone helps in pre-organizing the coordination sites, which can lead to the formation of well-defined metal complexes with specific geometries.

While studies specifically employing this compound as a ligand are not prominent, research on the isomeric 1,8-naphthyridine (B1210474) framework provides insight into the potential of these scaffolds. For example, naphthyridine-bis(carbene) ligands have been synthesized to coordinate with coinage metals like copper, silver, and gold. acs.org The rigid 1,8-naphthyridine backbone in these ligands was shown to stabilize mononuclear, trigonal planar complexes of Cu(I) and Ag(I). acs.org This contrasts with more flexible bipyridine-based ligands, which tend to form dinuclear species. acs.org This principle of using a rigid heterocyclic core to control the geometry and nuclearity of metal complexes is directly applicable to the 2,7-naphthyridine scaffold. The ability to introduce various substituents, such as the bromo and methoxy (B1213986) groups, allows for fine-tuning of the electronic properties and steric environment of the resulting ligands, influencing the catalytic activity and photophysical properties of their metal complexes.

Contributions to Advanced Materials Science and Engineering

The electron-deficient nature of the naphthyridine ring system, combined with its planarity and rigidity, makes it an attractive component for advanced organic materials. These materials find applications in electronics and photonics.

Development of Naphthyridine-Based Organic Semiconductor Materials

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the semiconductor. Naphthyridine derivatives have been explored for this purpose due to their electronic properties and structural versatility.

Research has focused on the 1,5-naphthyridine (B1222797) isomer, demonstrating its potential in creating n-type (electron-transporting) organic semiconductors. rsc.org For example, molecules based on a 1,5-naphthyridine-2,6-dione (NTD) core have been synthesized and characterized. rsc.orgresearchgate.net By incorporating different aromatic bridging groups and electron-withdrawing terminal units, the electrical properties can be precisely controlled. One such derivative, NTDT-DCV, exhibited an electron mobility of up to 0.14 cm² V⁻¹ s⁻¹ in an OFET, a value attributed to its planar structure and well-ordered packing in thin films. rsc.org

Another study on 4,8-substituted 1,5-naphthyridines showed that these materials possess low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, making them suitable for electron transport. researchgate.netrsc.org The ability to modify the naphthyridine core through reactions like the Suzuki cross-coupling allows for the synthesis of a series of materials with tailored properties. researchgate.netrsc.org These findings on 1,5-naphthyridine derivatives suggest that the 2,7-naphthyridine scaffold, with its similar electron-deficient character, holds significant promise for the development of new organic semiconductor materials.

Design and Synthesis of Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for luminescent organic materials. The color and efficiency of an OLED are determined by the emissive material used. Naphthyridine derivatives have been investigated as components of these materials, both as fluorescent emitters and as host materials for phosphorescent dopants.

A series of 4,8-substituted 1,5-naphthyridines have been shown to emit blue fluorescence, with emission wavelengths ranging from 400 nm to over 500 nm in the solid state. researchgate.netrsc.org Their thermal stability and suitable energy levels make them promising candidates for blue-emitting materials in OLEDs, which are particularly sought after for display and lighting applications. researchgate.net The table below summarizes the optical properties of some of these 1,5-naphthyridine derivatives.

| Compound | Absorption λmax (nm) | Emission λmax (nm, solid state) | Optical Band Gap (eV) |

| 1a | 294 | 400 | 3.79 |

| 1b | 303 | 439 | 3.65 |

| 1c | 320 | 501 | 2.77 |

| 1d | 304 | 443 | 3.63 |

| 1e | 309 | 464 | 3.51 |

| 1f | 306 | 451 | 3.59 |

| 1g | 308 | 457 | 3.54 |

| 1h | 302 | 436 | 3.68 |

| This table shows the photophysical properties of various 4,8-substituted 1,5-naphthyridine derivatives, indicating their potential for use in OLEDs. researchgate.netrsc.org |

Furthermore, the high electron affinity of the naphthyridine core makes it an excellent building block for host materials in phosphorescent OLEDs (PhOLEDs), where they can facilitate efficient energy transfer to phosphorescent emitters. researchgate.net The principles derived from these studies on 1,5-naphthyridines can guide the design of luminescent materials based on the this compound scaffold.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The 2,7-naphthyridine unit is an excellent candidate for constructing supramolecular assemblies due to its specific structural and electronic features.

The planar aromatic surface facilitates π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors. The presence of substituents, like the methoxy group on this compound, can further direct these interactions by acting as hydrogen bond acceptors or by influencing the electronic distribution of the aromatic system. The bromo group can be used to attach the naphthyridine unit to other molecular components before or after the self-assembly process.

Catalysis and Organocatalysis Utilizing Naphthyridine Scaffolds

The unique bicyclic heteroaromatic structure of naphthyridines, featuring two pyridine (B92270) rings, imparts distinct electronic and coordination properties that are of significant interest in the field of catalysis. While direct catalytic applications of this compound are not found in the reviewed literature, the functionalization of related naphthyridine scaffolds highlights their potential as ligands for metal-catalyzed reactions or as organocatalysts themselves.

One area of exploration involves the strategic functionalization of the naphthyridine core to create ligands capable of coordinating with metal centers. For instance, the regioselective metalation of a 4-bromobenzo[c] nih.govacs.orgnaphthyridine derivative has been demonstrated. nih.gov This process allows for the introduction of various functional groups at a specific position on the naphthyridine ring system. Such functionalized naphthyridines can then serve as building blocks for more complex molecular architectures, including chiral ligands for asymmetric catalysis. The nitrogen atoms within the naphthyridine scaffold can act as coordination sites for transition metals, and the substituents on the ring can be tailored to modulate the steric and electronic environment of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Although not a direct example of catalysis, the synthesis of functionalized 1,8-naphthyridine derivatives has been achieved through catalyst-free domino reactions, showcasing the inherent reactivity of the naphthyridine framework that can be harnessed in synthetic chemistry. rsc.org Furthermore, the synthesis of various naphthyridine derivatives often employs metal catalysts, such as in the iodine-catalyzed three-component reaction to form anthra[2,1-c] nih.govacs.orgnaphthyridine-3(4H)-carboxylate derivatives. researchgate.net These examples underscore the close relationship between naphthyridine chemistry and catalysis, suggesting that specifically designed 2,7-naphthyridine derivatives could find utility as ligands or catalysts in a range of organic transformations.

Utilization as Probes for Mechanistic Studies in Organic Reaction Chemistry

The photophysical properties of certain naphthyridine derivatives make them valuable tools for investigating reaction mechanisms and for the detection of specific analytes. The 2,7-naphthyridine scaffold, in particular, has been successfully employed in the design of fluorescent probes.

A notable example is the development of 2,7-naphthyridine-based fluorescent probes for the detection of thiophenol. nih.gov Researchers designed two probes, AND-DNP and ND-DNP, which demonstrated the ability to detect thiophenol in aqueous media. nih.gov The probe AND-DNP exhibited particularly favorable properties, including a low background signal, a large Stokes shift of 225 nm, and a significant (240-fold) enhancement in fluorescence upon reaction with thiophenol. nih.gov The rapid response time of 30 seconds makes it a highly effective tool for real-time monitoring. nih.gov Such probes are invaluable for mechanistic studies, allowing for the sensitive and selective tracking of reactive species in complex chemical or biological systems. The application of AND-DNP was extended to the quantitative detection of thiophenol in real water samples and for imaging thiophenol in living cells and zebrafish. nih.gov

The development of such probes highlights the potential of the 2,7-naphthyridine framework as a core structure for creating new analytical tools. By modifying the substituents on the 2,7-naphthyridine ring, it is conceivable that probes could be designed to detect a variety of other reactive intermediates or analytes, thereby aiding in the elucidation of a wide range of organic reaction mechanisms.

Furthermore, studies on pyrazole (B372694) derivatives of naphthyridine have delved into their mechanism of action as proapoptotic agents in cancer cells. nih.gov These investigations often employ various assays to probe cellular mechanisms, such as the LDH assay to determine cytotoxicity and staining techniques to observe the generation of reactive oxygen species (ROS). nih.gov While these are biological studies, the underlying principles of using molecular probes to understand complex processes are directly transferable to mechanistic studies in organic chemistry.

Advanced Analytical Methodologies for the Study of 5 Bromo 1 Methoxy 2,7 Naphthyridine

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

The assessment of purity is a critical step in the synthesis of any new chemical entity. For 5-Bromo-1-methoxy-2,7-naphthyridine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful tools for this purpose, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be the most probable approach for this compound, utilizing a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase. The presence of the bromo and methoxy (B1213986) groups, along with the nitrogen atoms in the naphthyridine core, dictates the compound's polarity and, consequently, its retention behavior. A typical mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution.

Reaction monitoring by HPLC would involve the periodic analysis of aliquots from the reaction mixture. This allows for the tracking of the disappearance of starting materials and the appearance of the this compound product, providing crucial kinetic data and indicating the optimal time for reaction completion.

Gas Chromatography-Mass Spectrometry (GC-MS) is another indispensable technique, particularly for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of related naphthyridine structures, this compound is expected to be amenable to GC analysis. A capillary column with a nonpolar or medium-polarity stationary phase, such as a polysiloxane-based phase, would likely provide good separation of the target compound from any impurities or unreacted starting materials. nih.gov The mass spectrometer detector offers high sensitivity and specificity, allowing for the confident identification of the compound based on its mass spectrum. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in a distinctive M and M+2 pattern in the mass spectrum, aiding in its identification. researchgate.net

| Parameter | HPLC | GC-MS |

| Stationary Phase | Reversed-phase (e.g., C18, C8) | Nonpolar or medium-polarity capillary column (e.g., polysiloxane) |

| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water with additives | Inert gas (e.g., Helium, Nitrogen) |

| Detector | UV-Vis (Diode Array Detector) | Mass Spectrometer |

| Key Application | Purity assessment of non-volatile samples, reaction monitoring | Purity assessment of volatile samples, identification by mass spectrum |

Hyphenated Techniques (e.g., LC-MS/MS, GC-IR) for Complex Mixture Analysis and Metabolite Identification (if applicable to non-human systems)

For the analysis of this compound in more complex matrices, such as in crude reaction mixtures or in non-human biological systems for metabolic studies, hyphenated analytical techniques are essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an exceptional combination of separation power and structural elucidation capabilities. Following chromatographic separation by LC, the compound is ionized (e.g., by electrospray ionization - ESI) and subjected to two stages of mass analysis. The first stage selects the parent ion of this compound, and the second stage fragments this ion and analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), offers very high selectivity and sensitivity, making it ideal for detecting and quantifying the compound at low concentrations in complex mixtures. umb.edunih.gov The fragmentation pattern would be characteristic of the this compound structure, providing unambiguous identification.

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful technique for distinguishing between isomers that may have similar mass spectra. As the separated components elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. The vapor-phase IR spectrum provides a unique fingerprint based on the vibrational modes of the molecule's functional groups, allowing for the differentiation of structural isomers. nih.gov

Electroanalytical Techniques for Redox Characterization and Sensing Applications

Electroanalytical techniques are valuable for probing the redox properties of molecules, which can be relevant to their chemical reactivity and potential applications in areas like catalysis or sensor development. For this compound, cyclic voltammetry would be a primary technique to investigate its oxidation and reduction potentials.

In a typical cyclic voltammetry experiment, the compound would be dissolved in a suitable solvent containing a supporting electrolyte and subjected to a linearly varying potential. The resulting current-voltage plot, or cyclic voltammogram, would reveal the potentials at which the compound undergoes electron transfer processes. The electrochemical behavior of naphthyridine derivatives is known to be influenced by the nature and position of substituents on the ring system. lookchem.comacs.org The electron-withdrawing bromine atom and the electron-donating methoxy group would both influence the electron density of the naphthyridine core and thus its redox potentials. Such studies could pave the way for the development of electrochemical sensors based on this compound.

Development of Spectroscopic Methods for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time without the need for sampling provides significant advantages in terms of understanding reaction mechanisms, kinetics, and optimizing process parameters.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for this purpose. mdpi.comyoutube.comrsc.org By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, the FTIR spectra of the reacting species can be continuously recorded. The synthesis of this compound would likely involve the formation and disappearance of specific functional groups, which can be tracked by their characteristic infrared absorption bands. For example, the consumption of a starting material containing a primary amine could be monitored by the disappearance of N-H stretching vibrations, while the formation of the product could be observed by the appearance of new bands associated with the substituted naphthyridine ring system. This real-time data allows for precise control over reaction conditions and can help in identifying transient intermediates. researchgate.net

Emerging Research Directions and Future Perspectives for 5 Bromo 1 Methoxy 2,7 Naphthyridine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 5-Bromo-1-methoxy-2,7-naphthyridine is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.

The modular nature of flow chemistry allows for the sequential execution of multiple reaction steps, minimizing the need for isolation and purification of intermediates. This is particularly advantageous for the synthesis of substituted naphthyridines, which often involves multi-step sequences. An automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines has been reported, demonstrating the power of this approach. nih.gov This methodology, which combines photoredox-catalyzed hydroaminoalkylation with intramolecular N-arylation, provides a highly modular route to various isomeric tetrahydronaphthyridine cores from simple primary amine starting materials. nih.gov Such automated systems can significantly accelerate the discovery and optimization of synthetic routes to new this compound derivatives.

Furthermore, the development of next-generation small molecule synthesizers operating at significantly faster speeds promises to democratize the discovery of new functional molecules. chemrxiv.org These platforms, which integrate automated cross-coupling, purification, and in-situ deprotection-coupling steps, can dramatically reduce the time required to synthesize novel compounds. chemrxiv.org The application of these automated platforms to the synthesis of this compound and its analogues could unlock new avenues for drug discovery and materials science.

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions (e.g., Photoredox Catalysis, Mechanochemistry)

The exploration of non-conventional reaction conditions is uncovering novel reactivity patterns for a wide range of chemical transformations, and the synthesis of naphthyridine derivatives is no exception. Photoredox catalysis, in particular, has emerged as a powerful tool for forging new chemical bonds under mild conditions. youtube.com

Visible light photoredox catalysis has been successfully employed for the phosphonylation of bromo-substituted 1,10-phenanthrolines, a reaction that proceeds under mild, transition-metal-free conditions. nih.gov This approach, which involves the photoinduced generation of an aryl radical, offers an attractive alternative to traditional cross-coupling methods that can be hampered by the chelating nature of the phenanthroline core. nih.gov The application of similar photoredox strategies to this compound could provide efficient routes to a variety of functionalized derivatives. For instance, photoredox-catalyzed cross-electrophile coupling has been used for C-C, C-N, and N-N bond formations, highlighting the broad utility of this methodology. uci.edu

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, represents another promising avenue for exploring novel reactivity. This solvent-free or low-solvent technique can lead to different reaction outcomes compared to traditional solution-phase chemistry and often offers environmental benefits. While specific applications to this compound are yet to be widely reported, the successful use of mechanochemical grinding for the synthesis of N-substituted amines demonstrates its potential for forming key bonds in heterocyclic synthesis. mdpi.com

Green Chemistry and Sustainable Synthesis Initiatives for Naphthyridine Derivatives